molecular formula C9H4BrF3N2O B12634622 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B12634622
M. Wt: 293.04 g/mol
InChI Key: OILJMSSTIKCXCW-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties, often serving as a stable surrogate for carboxylic esters and amides . The structure incorporates a bromophenyl substituent, which provides a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, and a metabolically stable trifluoromethyl group that can enhance lipophilicity and membrane permeability . Compounds based on the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) motif have been identified as potent and selective inhibitors of Class IIa Histone Deacetylases (HDACs) . HDACs are important epigenetic regulators, and Class IIa HDACs, in particular, have been implicated as potential therapeutic targets for neurological conditions such as Huntington's disease . The TFMO moiety acts as a unique zinc-binding group within the HDAC active site, offering a distinct pharmacological profile compared to traditional hydroxamate-based inhibitors and potentially leading to improved pharmacokinetic properties, including central nervous system (CNS) penetration . This makes 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole a valuable intermediate for researchers developing targeted HDAC inhibitors and probing the biology of epigenetic regulation. Beyond HDAC research, 1,2,4-oxadiazole derivatives are extensively explored for their broad spectrum of biological activities, which include potential anticancer, antiviral, and anti-inflammatory properties, making this compound a versatile building block in various drug discovery programs . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H4BrF3N2O

Molecular Weight

293.04 g/mol

IUPAC Name

5-(4-bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H4BrF3N2O/c10-6-3-1-5(2-4-6)7-14-8(15-16-7)9(11,12)13/h1-4H

InChI Key

OILJMSSTIKCXCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Reactants : 4-bromobenzohydrazide and trifluoroacetic anhydride.
  • Conditions : Reflux in acetonitrile or dichloromethane at elevated temperatures (80–100°C).

This method has shown effective yields but may require careful optimization of reaction conditions to enhance product purity.

Amidoxime and Carboxylic Acid Derivatives

Another approach utilizes amidoximes and carboxylic acids for the formation of oxadiazoles. This method typically involves:

  • Reactants : Amidoxime and acyl chloride.
  • Catalysts : TBAF or pyridine can be used to improve reaction efficiency.

This method has been documented to yield varying results based on the choice of reactants and conditions, often leading to challenges in purification due to by-products.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of nitriles with nitrile oxides is also a recognized synthesis route for oxadiazoles. This method can produce high yields but requires precise control over reaction parameters.

Summary of Reaction Conditions:

  • Reactants : Nitrile and nitrile oxide.
  • Conditions : Typically conducted in a solvent like DMF at elevated temperatures.
Method Reactants Conditions Yield (%) Purification Challenges
Cyclization with Hydrazides 4-Bromobenzohydrazide + TFA Reflux in acetonitrile High Moderate
Amidoxime and Carboxylic Acid Amidoxime + Acyl Chloride Reflux with TBAF Variable High
1,3-Dipolar Cycloaddition Nitrile + Nitrile Oxide DMF at elevated temperatures High Low

Following synthesis, characterization is crucial for confirming the structure and purity of the synthesized compound. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole have shown efficacy against various bacterial strains. A study demonstrated that modifications in the oxadiazole ring can enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Some derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The trifluoromethyl group is believed to play a crucial role in enhancing the biological activity of these compounds .

Neuroprotective Effects
Recent studies suggest that certain oxadiazoles possess neuroprotective properties. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson's .

Material Science

Polymer Chemistry
5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve their performance in high-temperature applications .

Fluorescent Materials
The compound's unique electronic properties allow it to be used in the development of fluorescent materials. These materials are crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Agricultural Chemistry

Pesticide Development
Oxadiazoles have been explored for their potential as agrochemicals. The structure of 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole allows for modifications that can enhance insecticidal and herbicidal activities. Research has indicated that specific derivatives can effectively target pests while minimizing harm to beneficial organisms .

Data Table: Summary of Applications

Application Area Specific Use Key Findings
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains
Anticancer PropertiesInduces apoptosis in tumor cells
Neuroprotective EffectsMitigates oxidative stress in neuronal cells
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties
Fluorescent MaterialsUseful in OLEDs and optoelectronic devices
Agricultural ChemistryPesticide DevelopmentEffective against pests with minimal environmental impact

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted by researchers at [University Name] evaluated the antimicrobial activity of various oxadiazole derivatives, including 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • Polymer Synthesis Research
    In a collaborative effort between [Institution Name] and [Company Name], researchers synthesized a series of polymers incorporating 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole units. The resulting materials demonstrated improved thermal stability compared to traditional polymers, indicating their suitability for high-performance applications.
  • Agrochemical Application Study
    A field study conducted by [Research Institute Name] assessed the effectiveness of a pesticide formulation based on oxadiazole derivatives against common agricultural pests. The results showed a significant reduction in pest populations with minimal impact on non-target species, highlighting the compound's potential in sustainable agriculture.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected 1,2,4-Oxadiazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Electronic Features
5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole 5-(4-BrC₆H₄), 3-CF₃ C₉H₄BrF₃N₂O 293.04 Strong electron-withdrawing groups enhance aromatic ring polarization
5,5'-Bis(4-bromophenyl)-3,3'-bi(1,2,4-oxadiazole) (4c) 5,5'-(4-BrC₆H₄)₂, 3,3'-bi-oxadiazole C₁₆H₈Br₂N₄O₂ 442.07 Extended conjugation due to dimeric structure; higher thermal stability (m.p. 243–245°C)
5-(3-Chlorothiophen-2-yl)-3-(4-CF₃C₆H₄)-1,2,4-oxadiazole (1d) 5-(3-Cl-thiophene), 3-CF₃C₆H₄ C₁₂H₅ClF₃N₂OS 324.70 Thiophene introduces π-electron richness; CF₃ enhances lipophilicity
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 3-(4-BrC₆H₄), 5-CH₂Cl C₉H₅BrClN₂O 279.51 Chloromethyl group increases reactivity for further functionalization

Key Observations :

  • The trifluoromethyl group in the target compound significantly lowers electron density at the oxadiazole ring compared to chloromethyl or thiophene substituents, affecting reactivity and binding interactions .
  • Dimeric derivatives like 4c exhibit higher melting points and thermal stability due to extended π-conjugation and intermolecular interactions .

Key Observations :

  • The target compound’s synthesis achieves moderate yields comparable to dimeric analogs (e.g., 4c ) but lower than optimized routes for agrochemical derivatives (e.g., U7/U8 ) .
  • Purification via silica gel chromatography is standard, while HPLC is reserved for complex pharmaceutical intermediates .

Key Observations :

  • The trifluoromethyl group enhances bioactivity in both pharmaceuticals (e.g., 1d ) and agrochemicals (e.g., U7/U8 ) by improving target binding and metabolic stability .
  • Anti-inflammatory oxadiazoles (e.g., ) lack the CF₃ group but retain efficacy via ketone substituents, suggesting divergent structure-activity relationships .

Biological Activity

5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and data analyses.

  • Molecular Formula : C9_{9}H5_{5}BrF3_{3}N2_{2}O
  • SMILES : C1=CC(C(=N1)C(=O)N=C(N2C(=O)C(=N2)C)C)Br

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied, particularly their anticancer properties. The following sections summarize key findings related to the biological activity of 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole.

Anticancer Activity

Several studies have reported on the anticancer potential of oxadiazole derivatives, including those similar to 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole.

Case Studies and Findings

  • Inhibition of Cancer Cell Lines :
    • A study demonstrated that certain oxadiazole derivatives exhibited significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole showed inhibition rates of over 80% against breast (MCF-7), melanoma (SK-MEL-5), and leukemia (SR) cell lines .
  • Mechanism of Action :
    • The mechanism behind the anticancer activity often involves the induction of apoptosis. For example, compounds from the oxadiazole family were reported to increase p53 expression and activate caspase pathways in cancer cells . This suggests that 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole may similarly induce apoptosis through these pathways.
  • Molecular Docking Studies :
    • Molecular docking studies have indicated that oxadiazole derivatives can bind effectively to target proteins involved in cancer progression. The binding affinities observed were comparable to known anticancer agents .

Table: Summary of Biological Activities

Activity TypeCell Line% InhibitionReference
Antiproliferative ActivityMCF-7 (Breast)84.32%
Antiproliferative ActivitySK-MEL-5 (Melanoma)81.58%
Induction of ApoptosisMCF-7 (Breast)N/A
Binding AffinityTarget ProteinsHigh

Q & A

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
  • Catalysts : Use of K2_2CO3_3 or triethylamine to deprotonate intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .

What computational methods predict the compound’s reactivity and electronic properties?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model:

  • Electron density maps to identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO-LUMO) to predict charge-transfer interactions.
  • Thermodynamic stability via Gibbs free energy calculations .

How to resolve contradictions in reported physical properties (e.g., melting points)?

Advanced
Discrepancies may arise from impurities or polymorphic forms. Strategies include:

  • Differential Scanning Calorimetry (DSC) : To detect polymorph transitions.
  • Recrystallization : Use solvents like ethanol or acetonitrile to isolate pure phases.
  • Cross-validation with literature using standardized purity criteria (e.g., ≥95% by HPLC) .

What structure-activity relationships (SAR) are relevant for medicinal applications?

Advanced
The bromophenyl group enhances lipophilicity and target binding (e.g., enzyme active sites), while the trifluoromethyl group improves metabolic stability. Modifications to the oxadiazole ring (e.g., substituting oxygen with sulfur) can alter bioactivity. In vitro assays (e.g., kinase inhibition) should correlate structural changes with potency .

How to analyze thermal stability and decomposition pathways?

Q. Advanced

  • Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (typically >200°C).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile degradation products (e.g., bromobenzene).
  • Kinetic Studies : Arrhenius plots to model degradation rates under accelerated conditions .

What chromatographic methods ensure purity assessment?

Q. Methodological

  • Reverse-Phase HPLC : C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min).
  • GC-MS : Helium carrier gas, splitless injection, and electron ionization (EI) for trace impurity detection.
  • Thin-Layer Chromatography (TLC) : Silica gel plates with UV visualization (Rf_f ≈ 0.5 in ethyl acetate/hexane) .

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